4-Methoxydalbergione
Overview
Description
4-Methoxydalbergione is a naturally occurring compound isolated from the heartwood of Dalbergia species, such as Dalbergia sissoo and Dalbergia odorifera . It belongs to the class of 1,4-benzoquinones and is characterized by a methoxy group at position 2 and a 1-phenylallyl group at position 5 . This compound has garnered significant attention due to its potent anticancer properties and its role in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxydalbergione can be synthesized through various organic reactions. One common method involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine using methanol and sodium hydroxide . Another approach includes the extraction and purification from natural sources like Dalbergia sissoo Roxb .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Dalbergia species. The heartwood is processed to isolate the compound, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxydalbergione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted benzoquinones.
Scientific Research Applications
4-Methoxydalbergione has been extensively studied for its anticancer properties. It has shown potent inhibitory effects on various cancer cell lines, including human astroglioma U87 cells and osteosarcoma cells . The compound induces apoptosis and inhibits cell proliferation through the down-regulation of pathways like JAK2/STAT3 and upregulation of genes such as GADD45G .
Mechanism of Action
The anticancer effects of 4-Methoxydalbergione are primarily mediated through the inhibition of key signaling pathways. It induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . The compound also inhibits the phosphorylation of JAK2 and STAT3, leading to the inactivation of mitogen-activated protein kinases (MAPKs) and CREB . Furthermore, it upregulates PTEN, a tumor suppressor gene, contributing to its anticancer activity .
Comparison with Similar Compounds
4-Methoxydalbergione is unique due to its potent anticancer properties and specific molecular structure. Similar compounds include:
Properties
IUPAC Name |
2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSUZUQISVAJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315149 | |
Record name | 4-Methoxydalbergione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28396-75-0 | |
Record name | 4-Methoxydalbergione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28396-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxydalbergione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DALBERGIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxydalbergione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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